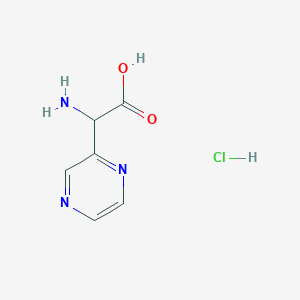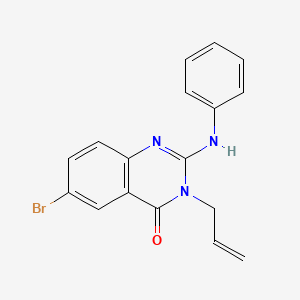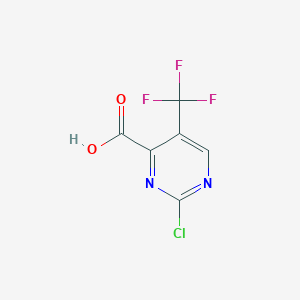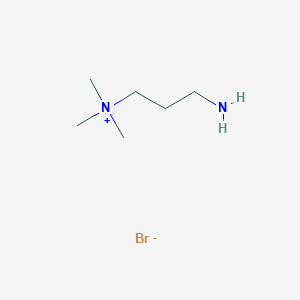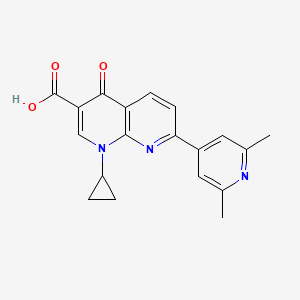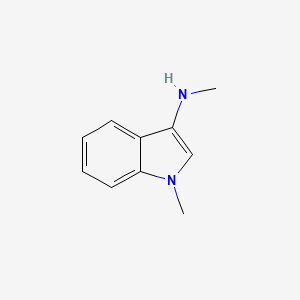
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenolsulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol sulfate, also known as salbutamol sulfate, is a selective β2-adrenergic agonist. It is primarily used as a bronchodilator to manage conditions such as asthma and chronic obstructive pulmonary disease (COPD). This compound works by stimulating β2-adrenergic receptors in the lungs, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol sulfate involves several steps. One common method starts with 4-hydroxyacetophenone, which undergoes chloromethylation to form 4-hydroxy-3-chloromethylacetophenone. This intermediate is then reacted with tert-butylamine to yield 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-methylphenol. Finally, the compound is converted to its sulfate salt form .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch processes. The synthesis involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. Supercritical fluid chromatography is sometimes used for the preparative separation of enantiomers to achieve high enantiomeric purity .
化学反応の分析
Types of Reactions
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions to form various ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
科学的研究の応用
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol sulfate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of β2-adrenergic agonists.
Biology: Studied for its effects on β2-adrenergic receptors and related signaling pathways.
Medicine: Extensively researched for its therapeutic effects in treating asthma and COPD.
Industry: Used in the formulation of inhalers and other pharmaceutical products.
作用機序
The compound exerts its effects by binding to β2-adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates adenylate cyclase, which increases the levels of cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates target proteins, resulting in the relaxation of bronchial smooth muscle and bronchodilation .
類似化合物との比較
Similar Compounds
Terbutaline sulfate: Another β2-adrenergic agonist used as a bronchodilator.
Fenoterol: A selective β2-adrenergic agonist with similar bronchodilatory effects.
Orciprenaline: A β2-adrenergic agonist used for the treatment of bronchospasm.
Uniqueness
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol sulfate is unique due to its high selectivity for β2-adrenergic receptors, leading to fewer side effects compared to non-selective adrenergic agonists. Its sulfate salt form also enhances its solubility and stability, making it suitable for inhalation therapy .
特性
分子式 |
C13H23NO6S |
|---|---|
分子量 |
321.39 g/mol |
IUPAC名 |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol;sulfuric acid |
InChI |
InChI=1S/C13H21NO2.H2O4S/c1-9-7-10(5-6-11(9)15)12(16)8-14-13(2,3)4;1-5(2,3)4/h5-7,12,14-16H,8H2,1-4H3;(H2,1,2,3,4) |
InChIキー |
MGFIPHVUXIWDDD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(CNC(C)(C)C)O)O.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine](/img/structure/B13104109.png)
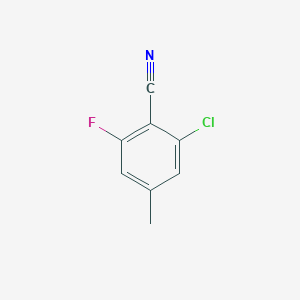
![6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13104112.png)
![Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile](/img/structure/B13104116.png)
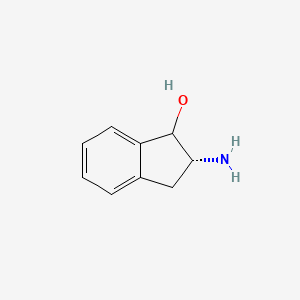
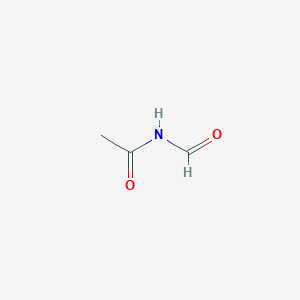
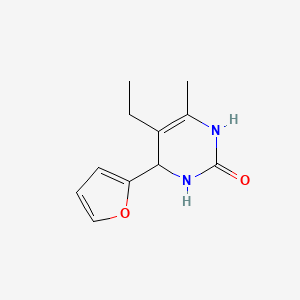
![2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13104138.png)
